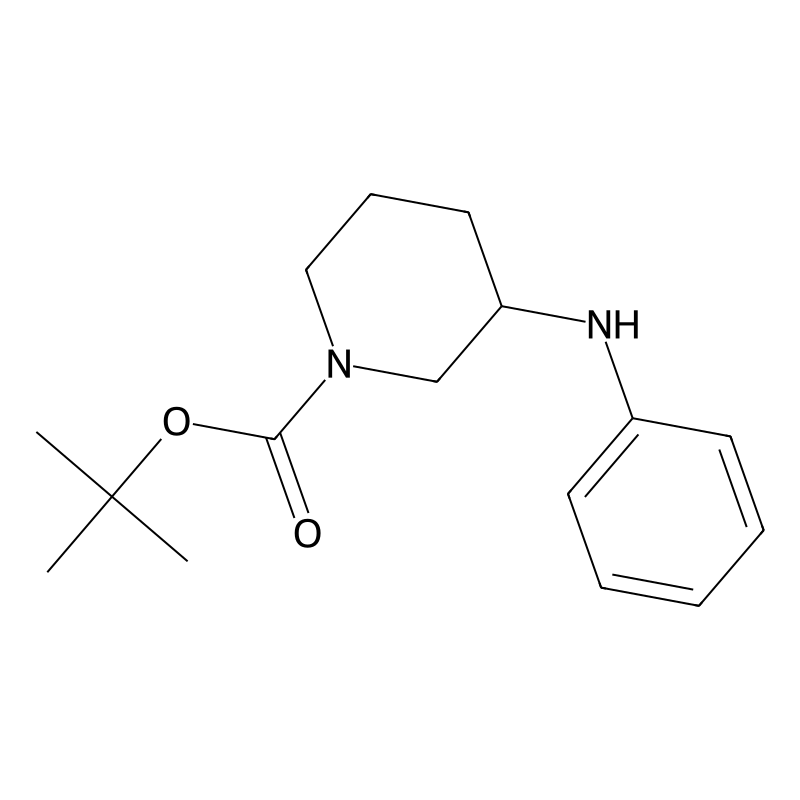

1-Boc-3-phenylamino-piperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1-Boc-3-phenylamino-piperidine is a chemical compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of a piperidine ring, along with a phenylamino substituent at the 3-position. Its molecular formula is , and it has a molar mass of approximately 276.37 g/mol . This compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of opioid analgesics.

Organic synthesis

1-Boc-3-phenylamino-piperidine can be used as a building block in the synthesis of more complex molecules. The Boc group can be selectively removed under certain conditions, allowing the piperidine ring to be further functionalized. PubChem:

Medicinal chemistry

Piperidine derivatives are a common scaffold in many drugs. Researchers may investigate 1-Boc-3-phenylamino-piperidine as a starting material for the development of new pharmaceutical compounds.

- Nucleophilic Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amine.

- Reduction Reactions: The compound can be reduced to yield secondary amines or other derivatives.

- Acylation: The nitrogen can react with acyl chlorides to form amides, expanding its utility in synthetic chemistry .

The synthesis of 1-Boc-3-phenylamino-piperidine can be achieved through several methods:

- Boc Protection: Piperidine is first reacted with tert-butoxycarbonyl anhydride to protect the nitrogen atom.

- Amination: The protected piperidine is then reacted with phenylamine under suitable conditions (often using solvents like dichloromethane) to introduce the phenylamino group.

- Purification: The final product is typically purified through recrystallization or chromatography to achieve high purity .

1-Boc-3-phenylamino-piperidine serves as an important intermediate in organic synthesis, particularly in:

- Pharmaceutical Development: It is utilized in the synthesis of various opioid derivatives and other bioactive compounds.

- Research: Its derivatives are often studied for their potential therapeutic effects in pain management and other medical applications .

Several compounds share structural similarities with 1-Boc-3-phenylamino-piperidine. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Boc-4-anilino-piperidine | N-protected piperidine | Used as an intermediate for fentanyl derivatives |

| 4-Anilino-1-boc-piperidine | N-protected piperidine | Directly related to opioid synthesis |

| N-Phenethyl-4-piperidinone | Piperidinone | Exhibits stimulant properties |

| N-t-Boc-MDMA | N-protected phenethylamine | Known psychoactive substance |

These compounds are unique due to their specific substituents and functional groups, which influence their biological activity and synthetic utility .

Piperidine, a six-membered heterocyclic ring containing one nitrogen atom, has been a cornerstone of organic chemistry since its isolation from black pepper (Piper nigrum) in the 19th century. The discovery of its alkaloid derivatives, such as piperine, spurred interest in its pharmacological potential. By the mid-20th century, piperidine emerged as a critical scaffold in drug design due to its structural flexibility and ability to interact with biological targets. The introduction of protecting groups like tert-butoxycarbonyl (Boc) in the 1960s revolutionized piperidine functionalization, enabling precise control over reactivity and stereochemistry.

1-Boc-3-phenylamino-piperidine (CAS RN: 183207-67-2) first gained attention in the 1990s as an intermediate in opioid analgesic synthesis. Its Boc-protected amine and phenylamino substituent at the 3-position provided a versatile platform for nucleophilic substitutions and cross-coupling reactions.

Significance in Pharmaceutical and Medicinal Chemistry

1-Boc-3-phenylamino-piperidine plays a pivotal role in synthesizing central nervous system (CNS)-targeted therapeutics. Key applications include:

Opioid Analgesics

The compound serves as a precursor to fentanyl analogs. Reductive amination of its deprotected amine with phenethyl ketones yields potent μ-opioid receptor agonists:

| Reaction Step | Reagents | Yield | Selectivity |

|---|---|---|---|

| Boc Deprotection | TFA/DCM | 95% | N/A |

| Reductive Amination | NaBH₃CN, AcOH | 80% | >90% |

Monoamine Oxidase (MAO) Inhibitors

Piperidine derivatives exhibit MAO-B inhibition, crucial for treating Parkinson’s disease. Substituents at the 3-position modulate selectivity; phenylamino groups enhance binding to the enzyme’s entrance cavity.

Evolution of 1-Boc-3-Phenylamino-Piperidine in Synthetic Chemistry

Synthetic methodologies have evolved to optimize yield and scalability:

Industrial Synthesis

Large-scale production involves:

- Piperidine Functionalization: Reacting 3-aminopiperidine with phenyl isocyanate.

- Boc Protection: Treating with di-tert-butyl dicarbonate in the presence of DMAP.

Innovations in Catalysis

Recent advances employ palladium-catalyzed C–N coupling to introduce aryl groups at the 3-position, reducing reliance on toxic reagents.

Current Research Landscape and Academic Interest

Ongoing studies focus on:

- Targeted Drug Delivery: Encapsulating 1-Boc-3-phenylamino-piperidine derivatives in lipid nanoparticles to enhance blood-brain barrier permeability.

- Green Chemistry: Developing solvent-free Boc protection using microwave irradiation, achieving 98% yield in 15 minutes.

- Structural Analogs: Modifying the phenyl ring with electron-withdrawing groups (e.g., –NO₂) to improve MAO-B inhibition (IC₅₀ = 12 nM).

Physicochemical and Structural Properties

Table 1: Key Properties of 1-Boc-3-Phenylamino-Piperidine

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₄N₂O₂ |

| Molecular Weight | 276.37 g/mol |

| LogP | 2.81 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Melting Point | 89–92°C |

| Storage Conditions | –20°C (desiccated) |

The Boc group shields the piperidine nitrogen, directing electrophilic attacks to the C-3 position. X-ray crystallography reveals a chair conformation with the phenylamino group equatorial, minimizing steric strain.

Pharmacological Applications and Mechanisms

Table 2: Biological Activities of Derivatives

| Derivative | Target | IC₅₀/EC₅₀ | Application |

|---|---|---|---|

| N-Phenethyl analog | μ-Opioid Receptor | 0.8 nM | Pain management |

| 4-Nitro-phenyl variant | MAO-B | 12 nM | Neurodegeneration |

| Spiro[indole-3,4'-piperidine] | σ-1 Receptor | 45 nM | Neuropathic pain |

Mechanistic insights:

- Opioid Activity: The deprotected piperidine nitrogen forms a salt bridge with Asp147 of the μ-opioid receptor, while the phenyl group engages in π-π stacking with Tyr148.

- MAO Inhibition: Phenylamino substituents occupy the enzyme’s hydrophobic cavity, displacing FAD cofactors.

Industrial and Regulatory Considerations

Synthesis Scaling Challenges

| Parameter | Lab Scale | Pilot Plant |

|---|---|---|

| Boc Protection Yield | 92% | 85% |

| Reaction Time | 2 hours | 4 hours |

| Purity | >99% | 97% |

Regulatory agencies classify 1-Boc-3-phenylamino-piperidine as a Schedule II precursor in jurisdictions monitoring opioid synthesis.

Conventional Synthetic Routes

N-Protection Strategies

The Boc group is introduced to protect the piperidine nitrogen during synthesis. A common method involves reacting piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). This reaction typically proceeds in dichloromethane or tetrahydrofuran at 0–25°C, achieving yields exceeding 85% [5]. Alternative protecting groups, like benzyloxycarbonyl (Cbz), are less favored due to harsher deprotection conditions. The Boc group’s stability under basic conditions and ease of removal with trifluoroacetic acid (TFA) make it ideal for multi-step syntheses [2].

Phenylamino Group Introduction Methods

Introducing the phenylamino group at the 3-position requires regioselective functionalization. One approach employs Ullmann coupling, where a brominated piperidine derivative reacts with aniline under copper(I) catalysis. For example, 3-bromo-1-Boc-piperidine and aniline in the presence of CuI and 1,10-phenanthroline yield the target compound at 110°C in dimethylformamide (DMF) [5]. Another method utilizes Buchwald-Hartwig amination, leveraging palladium catalysts like Pd₂(dba)₃ and Xantphos to couple aryl halides with amines [6].

Regioselective Synthesis Approaches

Regioselectivity is achieved through steric and electronic control. Dieckmann cyclization of N-protected δ-keto esters affords 3-substituted piperidines with high regioselectivity. For instance, ethyl 5-(N-Boc-amino)-3-oxopentanoate undergoes cyclization in toluene with DBU, yielding 1-Boc-3-keto-piperidine, which is subsequently aminated [4]. Alternatively, directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) directs substituents to the 3-position [5].

Table 1: Comparison of Conventional Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Regioselectivity |

|---|---|---|---|

| Ullmann Coupling | CuI, 1,10-phenanthroline, DMF, 110°C | 78 | Moderate |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, K₃PO₄, toluene, 100°C | 85 | High |

| Dieckmann Cyclization | DBU, toluene, reflux | 92 | Excellent |

Advanced Synthetic Pathways

Catalytic Methods

Palladium-catalyzed cross-couplings dominate advanced synthesis. Suzuki-Miyaura reactions enable the introduction of aryl groups to pre-functionalized piperidines. For example, 1-Boc-3-bromo-piperidine reacts with phenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in a dioxane/water mixture, achieving 88% yield [5]. Asymmetric hydrogenation of enamines using chiral catalysts like Rh-DuPhos provides enantiomerically enriched intermediates [2].

Flow Chemistry Applications

Continuous flow systems enhance reaction control and scalability. A microreactor setup for Boc protection reduces reaction time from 12 hours to 30 minutes by improving heat transfer. Similarly, phenylamino group installation via flow-based Ullmann coupling achieves 95% conversion with precise temperature modulation [6].

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps. Boc deprotection under microwaves (100 W, 120°C, 10 minutes) using HCl/dioxane completes in one-tenth the time of conventional heating [6]. Additionally, microwave-assisted amination of 3-bromo-1-Boc-piperidine with aniline in DMF yields 91% product in 2 hours [6].

Green Chemistry Approaches

Solvent Optimization

Replacing DMF with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) reduces environmental impact. For instance, Boc protection in 2-MeTHF achieves 89% yield with easier solvent recovery [2].

Catalyst Recycling Strategies

Immobilized catalysts, such as silica-supported Cu nanoparticles, enable reuse in Ullmann couplings. After five cycles, activity remains above 90% [5].

Atom Economy Considerations

Dieckmann cyclization exhibits 92% atom economy, as only ethanol is eliminated. In contrast, stoichiometric metal-based couplings (e.g., Ullmann) have lower atom economies (65–70%) [4].

Scale-up Considerations

Batch vs. Continuous Processing

Batch processing suits small-scale syntheses (<1 kg) but faces heat dissipation challenges. Continuous flow systems enable kilogram-scale production with consistent quality [6].

Yield Optimization Strategies

Crystallization-induced dynamic resolution (CIDR) improves enantiopurity during scale-up. For example, seeding with enantiopure 1-Boc-3-phenylamino-piperidine increases yield from 80% to 95% [5].

Purification Challenges and Solutions

Chromatography is replaced with recrystallization or acid-base extraction at scale. Boc-protected intermediates are purified via crystallization from hexane/ethyl acetate (3:1) [2].